S-Methyl-L-methionine

Description

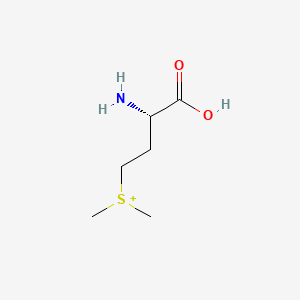

Structure

3D Structure

Properties

CAS No. |

6708-35-6 |

|---|---|

Molecular Formula |

C6H14NO2S+ |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium |

InChI |

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1/t5-/m0/s1 |

InChI Key |

YDBYJHTYSHBBAU-YFKPBYRVSA-O |

SMILES |

C[S+](C)CCC(C(=O)O)N |

Isomeric SMILES |

C[S+](C)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

What is the biosynthetic pathway of S-Methyl-L-methionine in plants?

An In-depth Technical Guide to the Biosynthetic Pathway of S-Methyl-L-methionine in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SMM), a derivative of the essential amino acid L-methionine, is a crucial metabolite in the physiology of higher plants. It plays a significant role in sulfur transport, particularly in the phloem, and is involved in the regulation of methionine and S-adenosylmethionine (SAM) pools.[1][2][3] The synthesis and metabolism of SMM are governed by a specific enzymatic pathway known as the SMM cycle. This document provides a comprehensive overview of the SMM biosynthetic pathway, including its core enzymatic reactions, quantitative biochemical data, detailed experimental protocols for its study, and a visual representation of the metabolic process.

The this compound (SMM) Biosynthetic Pathway

The biosynthesis of this compound is a key component of the SMM cycle, a metabolic loop that interconverts L-methionine and SMM. This cycle is proposed to regulate the cellular pools of methionine and its activated form, S-adenosylmethionine (SAM), thereby preventing an excessive accumulation of SAM.[3][4]

The core reaction in the biosynthesis of SMM is the transfer of a methyl group from S-adenosylmethionine to the sulfur atom of L-methionine.[4] This irreversible reaction is catalyzed by the enzyme S-adenosyl-L-methionine:L-methionine S-methyltransferase (MMT).[5][6]

The overall reaction is as follows:

L-Methionine + S-adenosylmethionine (SAM) → this compound (SMM) + S-adenosylhomocysteine (SAH)

This pathway is ubiquitous in angiosperms and is fundamental for long-distance sulfur transport, providing the sulfur required for protein synthesis in sink tissues like developing seeds.[4][7]

The SMM Cycle

The SMM cycle consists of two primary enzymatic steps:

-

Synthesis of SMM : Catalyzed by Methionine S-methyltransferase (MMT), as described above.[8]

-

Regeneration of Methionine : SMM serves as a methyl donor for the methylation of homocysteine to regenerate L-methionine. This reaction is catalyzed by homocysteine S-methyltransferase (HMT).[4][8]

Each turn of this cycle consumes one molecule of ATP (in the synthesis of SAM) and effectively manages the flux of methionine into various metabolic pathways.[4]

Quantitative Data

This section summarizes key quantitative parameters associated with the enzymes and metabolites of the SMM pathway.

Table 1: Properties of Methionine S-methyltransferase (MMT)

| Property | Value | Organism | Reference |

| EC Number | 2.1.1.12 | - | [5] |

| Native Molecular Mass | ~450 kDa | Wollastonia biflora | [5] |

| Subunit Molecular Mass | ~115 kDa | Wollastonia biflora, Barley | [5][6] |

| Quaternary Structure | Tetramer | Wollastonia biflora | [5] |

| pH Optimum | 7.2 | Wollastonia biflora | [5] |

| Kinetic Mechanism | Ordered Bi Bi | Wollastonia biflora | [5] |

Table 2: Concentrations of SMM in Plant Tissues

| Metabolite | Concentration / Level | Plant & Tissue | Reference |

| This compound | ~2% of free amino acids | Wheat (Phloem Sap) | [7] |

| This compound | Accumulates in rosette leaves | Arabidopsis thaliana | [9] |

| This compound | Precursor of dimethyl sulfide (B99878) (DMS) | Rapeseed | [10] |

Experimental Protocols

Detailed methodologies are critical for the accurate study of the SMM pathway. The following sections provide established protocols for key experiments.

Protocol for Methionine S-methyltransferase (MMT) Activity Assay

This protocol is adapted from general methyltransferase assay procedures and is suitable for determining MMT activity from purified or partially purified plant extracts.[11][12]

Objective: To quantify the rate of SMM formation from L-methionine and SAM catalyzed by MMT.

Materials:

-

Enzyme source (purified MMT or plant protein extract)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 1 mM DTT

-

Substrates: L-methionine, S-adenosylmethionine (SAM)

-

Radiolabeled Substrate: [methyl-³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Quench Solution: 8 M Guanidine-HCl in 2.5% Trifluoroacetic Acid (TFA)

-

P81 phosphocellulose paper

-

Wash Buffer: 0.1 M phosphoric acid

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture on ice. For a 50 µL final volume, combine:

-

5 µL of 10x Reaction Buffer

-

L-methionine (to a final concentration of 1-5 mM)

-

[³H]-SAM (e.g., 1 µM final concentration)

-

Nuclease-free water to bring the volume to 45 µL

-

5 µL of enzyme preparation

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme preparation. Vortex gently and incubate at the optimal temperature (e.g., 30°C or 37°C) for a set time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Reaction Quenching: At each time point, withdraw a 10 µL aliquot of the reaction mixture and add it to a tube containing the quench solution to stop the reaction.

-

Detection of Radiolabeled Product:

-

Spot the quenched reaction mixture onto P81 phosphocellulose paper discs. SMM, being cationic, will bind to the paper, while unincorporated [³H]-SAM will be washed away.

-

Wash the P81 paper discs three times with 0.1 M phosphoric acid for 5-10 minutes each.

-

Perform a final wash with ethanol (B145695) and allow the discs to air dry.

-

-

Quantification: Place the dried P81 paper in a scintillation vial with a suitable scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of product formation (pmol/min/mg protein) based on the specific activity of the [³H]-SAM and the amount of protein used.

Protocol for Quantification of SMM in Plant Tissues

This protocol outlines a general method for the extraction and quantification of SMM from plant material using High-Performance Liquid Chromatography (HPLC).[13][14]

Objective: To determine the concentration of SMM in various plant tissues.

Materials:

-

Plant tissue (e.g., leaves, seeds, phloem exudate)

-

Extraction Buffer: 5% Trichloroacetic Acid (TCA) or 0.1 M HCl

-

Liquid nitrogen

-

Homogenizer or mortar and pestle

-

Centrifuge (refrigerated)

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector (254-260 nm) or Mass Spectrometer

-

Reversed-phase C18 column

-

Mobile Phase: Ion-pair reagent (e.g., heptafluorobutyric acid) in a water/acetonitrile gradient.

-

SMM standard for calibration

Procedure:

-

Sample Collection and Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Add 1 mL of ice-cold extraction buffer per 100 mg of tissue powder.

-

Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

-

-

Clarification:

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the soluble metabolites.

-

-

Sample Cleanup (Optional but Recommended):

-

For cleaner samples, the acid extract can be washed with diethyl ether to remove lipids. Cation exchange chromatography can also be used to concentrate SMM and other amino acids.[13]

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Inject the filtered sample into the HPLC system.

-

Separate the metabolites using a reversed-phase C18 column with an appropriate gradient of the mobile phase.

-

Detect SMM using a UV detector at ~257 nm or, for higher specificity and sensitivity, a mass spectrometer.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure SMM standard.

-

Calculate the concentration of SMM in the plant extract by comparing its peak area to the standard curve. Express the results as nmol/g fresh weight.

-

Concluding Remarks

The biosynthesis of this compound via the MMT-catalyzed methylation of L-methionine is a central process in plant sulfur metabolism and transport. The SMM cycle provides a sophisticated mechanism for regulating the flux of methionine into various essential pathways, including protein synthesis and the production of ethylene (B1197577) and polyamines.[3][15] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the intricacies of this pathway, with potential applications in crop improvement and the development of novel therapeutic agents targeting metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. Regulation of Methionine Biosynthesis [biocyclopedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification and properties of S-adenosyl-L-methionine:L-methionine S-methyltransferase from Wollastonia biflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-adenosyl-L-methionine:L-methionine S-methyltransferase from germinating barley. Purification and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methionine and S-methylmethionine exhibit temporal and spatial accumulation patterns during the Arabidopsis life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Methionine S-Methyltransferase in S-Methylmethionine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylmethionine (SMM), a ubiquitous derivative of methionine found in plants, plays a pivotal role in sulfur metabolism, transport, and methylation reactions. The synthesis of SMM is catalyzed by the enzyme S-adenosyl-L-methionine:L-methionine S-methyltransferase (MMT; EC 2.1.1.12). This technical guide provides an in-depth analysis of the function of MMT in SMM synthesis, detailing the biochemical pathways, enzyme kinetics, and relevant experimental protocols. Quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

S-Methylmethionine (SMM) is a naturally occurring, water-soluble amino acid derivative that serves as a key metabolite in plants.[1][2] It is synthesized from L-methionine and S-adenosyl-L-methionine (SAM) by the enzyme methionine S-methyltransferase (MMT).[3][4] The reaction produces S-adenosyl-L-homocysteine (SAH) as a byproduct.[5] The SMM cycle, which involves the synthesis and subsequent utilization of SMM, is crucial for several physiological processes in plants, including the transport of reduced sulfur, storage of methionine, and regulation of SAM levels.[6] In flowering plants, MMT is a novel type of methyltransferase characterized by a unique bipartite structure, consisting of a methyltransferase domain and a region with similarity to aminotransferases.[7] Understanding the intricacies of MMT function is essential for applications in agriculture, nutrition, and potentially in therapeutics, given the roles of methylation in various biological systems.

Biochemical Pathway of SMM Synthesis

The synthesis of SMM is a single enzymatic step catalyzed by MMT. The reaction involves the transfer of a methyl group from SAM to the sulfur atom of L-methionine.

Reaction: S-adenosyl-L-methionine + L-methionine ⇌ S-adenosyl-L-homocysteine + S-methyl-L-methionine[5]

This reaction is a key entry point into the SMM cycle, which is interconnected with the activated methyl cycle.

Quantitative Data

Enzyme Kinetics of Methionine S-Methyltransferase

Detailed kinetic parameters for MMT are not widely available in the literature. However, studies on the enzyme from Wollastonia biflora have elucidated its kinetic mechanism. The reaction follows an Ordered Bi Bi mechanism, where SAM is the first substrate to bind to the enzyme, followed by methionine. After the methyl transfer, SMM is the first product released, and SAH is the last.[2]

| Enzyme Source | Substrate | Apparent Km | Vmax | Kinetic Mechanism | Reference |

| Wollastonia biflora | S-adenosyl-L-methionine | Not Reported | Not Reported | Ordered Bi Bi | [2] |

| Wollastonia biflora | L-methionine | Not Reported | Not Reported | Ordered Bi Bi | [2] |

Further research is required to determine the specific Km and Vmax values for MMT from various organisms.

S-Methylmethionine Content in Various Plant Tissues

The concentration of SMM varies significantly among different plant species and tissues. The following table summarizes the SMM content in a selection of raw vegetables.

| Plant Species | Common Name | Tissue | SMM Content (mg/100g fresh weight) | Reference |

| Brassica oleracea var. capitata | Cabbage | Leaves | 53 - 104 | [8] |

| Brassica oleracea var. gongylodes | Kohlrabi | Stem | 81 - 110 | [8] |

| Brassica rapa subsp. rapa | Turnip | Root | 51 - 72 | [8] |

| Solanum lycopersicum | Tomato | Fruit | 45 - 83 | [8] |

| Apium graveolens | Celery | Stalk | 38 - 78 | [8] |

| Allium porrum | Leek | Leaves | 66 - 75 | [8] |

| Beta vulgaris | Beet | Root | 22 - 37 | [8] |

| Rubus idaeus | Raspberry | Fruit | 27 | [8] |

| Fragaria × ananassa | Strawberry | Fruit | 14 - 25 | [8] |

| Spinacia oleracea | Spinach | Leaves | 45.2 (dry wt.) | [3] |

| Brassica rapa var. chinensis | Pak-choi | Leaves | 34.3 (dry wt.) | [3] |

| Asparagus officinalis | Asparagus | Spear | 18.7 (dry wt.) | [3] |

| Brassica oleracea var. italica | Broccoli | Florets | 18.9 (dry wt.) | [3] |

Experimental Protocols

Purification of Methionine S-Methyltransferase

This protocol is adapted from the purification of MMT from Wollastonia biflora leaves.[9]

Methodology:

-

Homogenization: Homogenize fresh plant tissue (e.g., leaves) in a suitable extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing protease inhibitors and reducing agents).

-

Clarification: Centrifuge the homogenate to remove cell debris and collect the supernatant.

-

Polyethylene Glycol (PEG) Fractionation: Gradually add solid PEG (e.g., PEG 8000) to the supernatant to precipitate proteins. Collect the fraction containing MMT activity.

-

Affinity Chromatography: Apply the protein fraction to an adenosine-agarose column. Wash the column extensively and elute MMT using a gradient of a competitive inhibitor (e.g., adenosine) or by changing the ionic strength.

-

Anion Exchange Chromatography: Further purify the MMT-containing fractions on an anion exchange column (e.g., DEAE-Sepharose). Elute the bound protein using a salt gradient (e.g., NaCl).

-

Gel Filtration Chromatography: As a final polishing step, subject the active fractions to gel filtration chromatography to separate proteins based on size and obtain highly purified MMT.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Assay of Methionine S-Methyltransferase Activity (Radiochemical Method)

This protocol describes a discontinuous radioactive assay to measure MMT activity by quantifying the incorporation of a radiolabeled methyl group from [3H]SAM into methionine.

Materials:

-

Purified MMT enzyme

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.2

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

-

L-methionine

-

S-adenosyl-L-homocysteine (SAH) for standard curve

-

Cation exchange resin (e.g., Dowex 50W)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction Buffer

-

L-methionine (saturating concentration)

-

[3H]SAM (e.g., 10 µM, specific activity ~15 Ci/mmol)

-

Purified MMT enzyme

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heating.

-

Separation of Product: Apply the reaction mixture to a small column packed with cation exchange resin.

-

Wash the column with water to remove unreacted anionic and neutral compounds, including [3H]SAM and SAH.

-

Elute the positively charged product, [3H]SMM, using a high concentration of salt or ammonia.

-

-

Quantification:

-

Add the eluted fraction to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Calculation: Calculate the amount of [3H]SMM formed based on the specific activity of the [3H]SAM and the measured counts per minute.

Quantification of S-Methylmethionine by LC-MS/MS

This protocol outlines a stable isotope dilution assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of SMM in plant tissues.[10]

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of fresh plant tissue in a suitable solvent (e.g., methanol/water mixture).

-

Add a known amount of a deuterium-labeled SMM internal standard to the homogenate.

-

-

Extraction:

-

Incubate the mixture to allow for complete extraction of metabolites.

-

Centrifuge the mixture to pellet cell debris.

-

-

Analysis by LC-MS/MS:

-

Inject the supernatant into an LC-MS/MS system.

-

Liquid Chromatography: Separate SMM from other metabolites using a suitable column (e.g., a HILIC column).

-

Tandem Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both native SMM and the labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of SMM and the internal standard.

-

Determine the concentration of SMM in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

Methionine S-methyltransferase is the central enzyme in the biosynthesis of S-methylmethionine, a metabolite of significant importance in plant physiology. This guide has provided a detailed overview of the role of MMT, including the biochemical pathway of SMM synthesis, available quantitative data on enzyme kinetics and SMM content, and comprehensive experimental protocols for the purification, assay, and quantification of MMT and its product. The provided diagrams and structured data are intended to serve as a valuable resource for researchers and professionals engaged in the study of methylation, sulfur metabolism, and related fields, and to facilitate further investigations into the function and potential applications of this crucial enzyme.

References

- 1. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and properties of S-adenosyl-L-methionine:L-methionine S-methyltransferase from Wollastonia biflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. protocols.io [protocols.io]

- 6. S-Adenosyl-l-Methionine:l-Methionine S-Methyltransferase from Germinating Barley : Purification and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-adenosylmethionine: protein-arginine methyltransferase. Purification and mechanism of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The S-Methyl-L-Methionine Cycle: A Core Component of Plant Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The S-Methyl-L-methionine (SMM) cycle is a vital metabolic pathway in higher plants, playing a crucial role in sulfur transport, methionine homeostasis, and the regulation of S-adenosylmethionine (SAM)-dependent methylation reactions. This guide provides a comprehensive overview of the SMM cycle, including its core enzymatic reactions, quantitative aspects, and the experimental protocols used for its investigation.

Introduction to the this compound Cycle

The SMM cycle involves the interconversion of methionine (Met) and this compound (SMM). SMM is synthesized from Met and S-adenosylmethionine (SAM) by the enzyme Methionine S-methyltransferase (MMT) . Subsequently, SMM can donate a methyl group to homocysteine (Hcy) to regenerate two molecules of Met, a reaction catalyzed by Homocysteine S-methyltransferase (HMT) . This cycle is not only integral to the methionine salvage pathway but also serves as a key mechanism for the long-distance transport of reduced sulfur throughout the plant via the phloem. SMM is found in various plant tissues, with particularly high concentrations in cabbage, kohlrabi, and tomatoes.[1]

Core Reactions and Enzymes

The SMM cycle is characterized by two key enzymatic steps that are primarily localized in the cytosol of plant cells.[2][3]

Step 1: Synthesis of this compound (SMM)

-

Enzyme: Methionine S-methyltransferase (MMT; EC 2.1.1.12)[4]

-

Reaction: L-Methionine + S-Adenosyl-L-methionine (SAM) ⇌ this compound (SMM) + S-Adenosyl-L-homocysteine (SAH)

Step 2: Regeneration of Methionine (Met)

-

Enzyme: Homocysteine S-methyltransferase (HMT; EC 2.1.1.10)[5]

-

Reaction: this compound (SMM) + L-Homocysteine (Hcy) ⇌ 2 L-Methionine

These reactions are interconnected with the activated methyl cycle, which regenerates SAM, a universal methyl group donor for numerous metabolic reactions, including DNA, RNA, and protein methylation.[2]

Quantitative Data

Understanding the quantitative aspects of the SMM cycle is crucial for elucidating its physiological significance. This section summarizes available data on metabolite concentrations and enzyme kinetics.

Metabolite Concentrations

The concentrations of SMM, Met, and SAM vary significantly between plant species, tissues, and developmental stages.

| Metabolite | Plant Species | Tissue | Concentration | Reference |

| This compound (SMM) | Arabidopsis thaliana | Rosette Leaves | ~1.5-2.5 nmol/g FW | [6] |

| Siliques | ~0.5-1.5 nmol/g FW | [6] | ||

| Brassica oleracea (Cabbage) | Leaves | 53-104 mg/100g | [1] | |

| Brassica oleracea (Kohlrabi) | Tuber | 81-110 mg/100g | [1] | |

| Lycopersicon esculentum (Tomato) | Fruit | 45-83 mg/100g | [1] | |

| S-Adenosyl-L-methionine (SAM) | Nicotiana suaveolens | Flowers | 10-50 nmol/g FW |

Enzyme Kinetics

The kinetic properties of MMT and HMT provide insights into their catalytic efficiency and substrate affinities.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Reference |

| Methionine S-methyltransferase (MMT) | Wollastonia biflora | S-Adenosyl-L-methionine | 18 | - | [7] |

| L-Methionine | 110 | - | [7] | ||

| Homocysteine S-methyltransferase (HMT) | Glycine max (Soybean) | Nicotinic Acid | 78 | - | [8] |

| S-Adenosyl-L-methionine | 55 | - | [8] |

Note: Data on HMT kinetics with SMM and Hcy as substrates in plants is limited in the reviewed literature. The provided data for HMT from Glycine max pertains to its activity with nicotinic acid and SAM.

Experimental Protocols

This section details methodologies for key experiments used to study the SMM cycle.

Enzyme Assays

4.1.1. Methionine S-methyltransferase (MMT) and Homocysteine S-methyltransferase (HMT) Activity Assays

Commercially available methyltransferase assay kits provide a robust framework for measuring MMT and HMT activity. These assays typically rely on the detection of the universal methyltransferase reaction product, S-adenosyl-L-homocysteine (SAH).

Principle: The activity of MMT and HMT can be indirectly measured by quantifying the amount of SAH produced (for MMT) or consumed (in a coupled reaction for HMT). Several detection methods are available, including luminescence-based and fluorescence-based assays.

Example Protocol using a Luminescence-based Assay (e.g., MTase-Glo™):

-

Reaction Setup:

-

Prepare a reaction mixture containing the appropriate buffer, the enzyme extract (or purified enzyme), and the substrates.

-

For MMT: L-Methionine and SAM.

-

For HMT: this compound and L-Homocysteine.

-

-

Include appropriate controls (e.g., no enzyme, no substrate).

-

Incubate the reaction at the optimal temperature for a defined period.

-

-

SAH Detection:

-

Stop the enzymatic reaction.

-

Add the SAH detection reagent, which typically involves a series of coupled enzymatic reactions that convert SAH to a detectable signal (e.g., light in a luciferase-based system).

-

Measure the signal using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of SAH.

-

Calculate the enzyme activity based on the amount of SAH produced or consumed per unit time.

-

Metabolite Quantification

4.2.1. Quantification of SMM, Met, and SAM by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of SMM and related metabolites in plant extracts.

Protocol Outline:

-

Sample Preparation:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a suitable extraction buffer (e.g., methanol/water or perchloric acid).

-

Centrifuge to pellet debris and collect the supernatant.

-

Filter the supernatant before analysis.

-

-

HPLC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) and a modifier (e.g., formic acid or ammonium (B1175870) formate) to achieve separation of the analytes.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set up Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions for each analyte of interest (SMM, Met, SAM, and internal standards).

-

-

Quantification:

-

Create a calibration curve using authentic standards of SMM, Met, and SAM.

-

Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.

-

Phloem Sap Collection

4.3.1. Aphid Stylectomy

The collection of pure phloem sap is essential for studying the long-distance transport of SMM. Aphid stylectomy is a precise technique that allows for the collection of uncontaminated phloem exudate.[3][9]

Methodology:

-

Aphid Colonization: Place aphids on the desired plant part (e.g., leaf or stem).

-

Anesthesia and Stylet Severing: Once the aphids are feeding, anesthetize them (e.g., with a brief exposure to CO₂). Using a microcautery unit or a laser, sever the aphid's stylet from its body.

-

Sap Collection: The high turgor pressure within the sieve tube will force the phloem sap to exude from the cut stylet. Collect the exudate using a microcapillary tube.

-

Sample Handling: Immediately store the collected sap at -80°C to prevent degradation before analysis.

Signaling Pathways and Regulation

The SMM cycle is tightly regulated to maintain methionine homeostasis and modulate the cellular methylation potential. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation

The expression of MMT and HMT genes is influenced by developmental cues and environmental stresses. For instance, the expression of these genes is often upregulated in sink tissues like developing seeds, highlighting the role of the SMM cycle in nutrient allocation. Abiotic stresses such as drought, salinity, and temperature fluctuations can also modulate the transcript levels of SMM cycle genes, suggesting a role for this pathway in stress adaptation.[10][11]

Post-Translational Regulation

Post-translational modifications (PTMs) of MMT and HMT, such as phosphorylation, ubiquitination, and S-nitrosylation, can rapidly alter their enzymatic activity, stability, and subcellular localization.[2] While specific PTMs for MMT and HMT are still being elucidated, the regulation of related enzymes in the one-carbon metabolism pathway suggests that PTMs are a critical layer of control for the SMM cycle.[12]

Visualizations

The this compound Cycle

Experimental Workflow for SMM Quantification

Interplay with Other Metabolic Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Evolutionary conservation and post-translational control of S-adenosyl-L-homocysteine hydrolase in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Methionine S-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Homocysteine S-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Methionine and S-methylmethionine exhibit temporal and spatial accumulation patterns during the Arabidopsis life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and properties of S-adenosyl-L-methionine:L-methionine S-methyltransferase from Wollastonia biflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and properties of S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of Glycine max L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plants’ Response to Abiotic Stress: Mechanisms and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evolutionary conservation and post-translational control of S-adenosyl-L-homocysteine hydrolase in land plants | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of S-Methyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-methionine (SMM), often referred to as vitamin U, is a derivative of the essential amino acid L-methionine. It is a naturally occurring compound found in various plants, with notable concentrations in cabbage, broccoli, and wheat.[1] SMM plays a crucial role in biological systems as a methyl donor and is an intermediate in the S-methylmethionine cycle.[2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a sulfonium (B1226848) compound, characterized by a positively charged sulfur atom bonded to three carbon atoms. Its chemical formula is C6H14NO2S+ and it has a molecular weight of 164.25 g/mol .[3] The IUPAC name for this compound is [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H14NO2S+ | [3] |

| Molecular Weight | 164.25 g/mol | [3] |

| IUPAC Name | [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium | [3] |

| CAS Number | 3493-12-7 | |

| Water Solubility | High | |

| logP | -3.0 | [3] |

Table 1: Physicochemical Properties of this compound

Stereochemistry

The stereochemistry of this compound is crucial to its biological activity. The "L" designation in its name refers to the configuration at the α-carbon, which is the same as that of the proteinogenic amino acid L-methionine. The chiral center at the α-carbon has an (S) configuration according to the Cahn-Ingold-Prelog priority rules.

The sulfonium center in this compound is also a stereocenter. The three different carbon groups attached to the sulfur atom, along with the lone pair of electrons, can be arranged in a tetrahedral geometry, leading to the possibility of two enantiomers at the sulfur atom. However, in biological systems, the enzymatic synthesis of SMM from L-methionine is stereospecific, resulting in a single diastereomer.

A visual representation of the chemical structure and stereochemistry of this compound is provided in the following diagram.

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in D₂O.

¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | ~3.8 | dd | J(Hα, Hβ) = ~7.5, J(Hα, Hβ') = ~5.0 |

| Hβ, Hβ' | ~2.2 - 2.4 | m | |

| Hγ, Hγ' | ~2.8 - 3.0 | m | |

| S-CH₃ | ~2.9 | s |

Table 2: Predicted ¹H NMR Spectral Data for this compound in D₂O

¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C=O | ~175 |

| Cα | ~54 |

| Cβ | ~29 |

| Cγ | ~38 |

| S-CH₃ | ~25 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound in D₂O

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, pH, and temperature.

Crystallographic Data

The three-dimensional structure of this compound chloride hydrochloride has been determined by X-ray crystallography.[4] The crystal structure provides precise measurements of bond lengths and angles, confirming the stereochemistry and overall conformation of the molecule in the solid state.

Crystal Data for this compound chloride hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 9.500(8) Å |

| b | 7.223(6) Å |

| c | 8.884(7) Å |

| β | 114.9(2)° |

| Z | 2 |

Table 4: Crystallographic Data for this compound chloride hydrochloride.[4]

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Value (°) |

| S - C(γ) | 1.812(3) | C(γ) - S - C(methyl1) | 102.5(2) |

| S - C(methyl1) | 1.791(4) | C(γ) - S - C(methyl2) | 101.9(2) |

| S - C(methyl2) | 1.788(4) | C(methyl1) - S - C(methyl2) | 101.7(2) |

| C(α) - C(β) | 1.531(4) | N - C(α) - C(β) | 110.8(2) |

| C(α) - N | 1.489(4) | C(β) - C(γ) - S | 113.8(2) |

| C(α) - C(OOH) | 1.520(4) |

Table 5: Selected Bond Lengths and Angles for this compound chloride hydrochloride.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the direct methylation of L-methionine using a suitable methylating agent, such as methyl iodide.[5]

Materials:

-

L-methionine

-

Methyl iodide (CH₃I)

-

Formic acid (HCOOH)

-

Water

-

Dowex 50W-X8 resin (H⁺ form)

-

Ammonia (B1221849) solution

Procedure:

-

Dissolve L-methionine in a minimal amount of 85% formic acid.

-

Add a molar excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature in the dark for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, dilute the mixture with water.

-

Apply the diluted reaction mixture to a column packed with Dowex 50W-X8 resin (H⁺ form).

-

Wash the column with water to remove unreacted starting materials and byproducts.

-

Elute the this compound from the column using a dilute ammonia solution.

-

Collect the fractions containing the product and lyophilize to obtain the solid this compound.

Caption: Workflow for the synthesis of this compound.

X-ray Crystallography

Obtaining a crystal structure of this compound or its salts involves the following general steps.

Procedure:

-

Crystallization: Dissolve the purified this compound salt in a suitable solvent (e.g., water, ethanol-water mixtures) to prepare a supersaturated solution. Use techniques such as slow evaporation, vapor diffusion, or cooling to induce crystallization.

-

Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data.

Chiral High-Performance Liquid Chromatography (HPLC)

To analyze the enantiomeric purity of this compound, a chiral HPLC method can be employed.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Chiral stationary phase column (e.g., cyclodextrin-based or Pirkle-type)

-

UV detector

Mobile Phase: A typical mobile phase for the separation of amino acid enantiomers on a chiral column consists of a mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer with a chiral selector additive if necessary. The exact composition should be optimized for the specific column used.

Procedure:

-

Prepare a standard solution of racemic this compound and a solution of the sample to be analyzed.

-

Equilibrate the chiral HPLC column with the chosen mobile phase.

-

Inject the standard solution to determine the retention times of the D- and L-enantiomers.

-

Inject the sample solution and record the chromatogram.

-

Calculate the enantiomeric excess (e.e.) based on the peak areas of the two enantiomers.

Biological Pathways

This compound is a key component of the S-methylmethionine (SMM) cycle, which is involved in the metabolism of methionine in plants and some microorganisms.

The SMM cycle involves two key enzymes:

-

Methionine S-methyltransferase (MMT): This enzyme catalyzes the synthesis of SMM from L-methionine and S-adenosylmethionine (SAM).

-

Homocysteine S-methyltransferase (HMT): This enzyme transfers a methyl group from SMM to homocysteine, regenerating L-methionine.

Caption: The S-Methylmethionine (SMM) Cycle.

This cycle is thought to play a role in the transport and storage of methionine, as well as in the regulation of SAM levels within the cell.

Conclusion

This compound is a molecule of significant biological and chemical interest. This technical guide has provided a detailed overview of its chemical structure, stereochemistry, and key analytical data. The provided experimental protocols offer a starting point for researchers interested in the synthesis and analysis of this important compound. A thorough understanding of the properties and biological roles of this compound is essential for its potential applications in nutrition, agriculture, and drug development.

References

An In-depth Technical Guide on the Physiological Functions of S-Methyl-L-methionine in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: S-Methyl-L-methionine (SMM), historically known as "Vitamin U," is a naturally occurring derivative of the amino acid methionine.[1] Predominantly found in plants, SMM has demonstrated a range of significant physiological effects in various animal models.[1][2] This technical guide synthesizes the current understanding of SMM's functions, focusing on its gastroprotective, hepatoprotective, antioxidant, and anti-inflammatory roles. We provide a comprehensive overview of the quantitative effects observed in animal studies, detailed experimental protocols for inducing relevant pathological models, and visualizations of the key molecular pathways influenced by SMM. The data presented herein underscore the potential of SMM as a therapeutic agent and provide a foundational resource for professionals in biomedical research and drug development.

Introduction to this compound (SMM)

This compound is a water-soluble compound biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[1] While not officially classified as a vitamin, the term "Vitamin U" was coined in the 1950s to describe its apparent ability to help in the healing of peptic ulcers.[1][3] SMM serves as a potent methyl donor, participating in numerous metabolic and methylation reactions, similar to the well-characterized S-adenosylmethionine (SAM).[2][4] Its physiological effects are broad, impacting cellular protection, metabolic regulation, and inflammatory responses.[4][5] This guide will delve into the specific, evidence-based functions of SMM as demonstrated in preclinical animal models.

Core Physiological Functions in Animal Models

Gastroprotective Effects

The most well-documented function of SMM in animal models is its potent gastroprotective activity. It has shown efficacy in preventing and ameliorating gastric lesions induced by various chemical and physical insults.

-

Ethanol-Induced Gastric Ulcers: In rat models, oral administration of SMM prior to ethanol (B145695) challenge significantly reduces the formation of gastric lesions.[6] The protective mechanism involves the enhancement of the gastric mucosal defense barrier rather than an alteration of gastric acid secretion.[7]

-

NSAID-Induced Gastric Damage: SMM provides protection against gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[6] This effect is attributed to its ability to bolster mucosal resilience and mitigate NSAID-induced oxidative stress.

-

Stress-Induced Ulcers: In models of cold-restraint stress, SMM administration has been shown to decrease the incidence and severity of gastric ulcers.[6]

-

Mechanism of Protection: SMM's gastroprotective effects are linked to its ability to promote the repair and healing of the gastrointestinal mucosa and improve motor function.[8] It appears to stimulate the expression of growth factors and mucins, such as Mucin-2 (MUC2), which are critical for maintaining the integrity of the intestinal epithelial barrier.[8]

Hepatoprotective Effects

SMM demonstrates significant protective effects on the liver in animal models of toxin-induced injury.

-

Toxin-Induced Liver Injury: In rats with liver damage induced by agents like valproic acid or a combination of diethylnitrosamine (DEN) and carbon tetrachloride (CCl4), SMM administration has been shown to restore liver function biomarkers.[3][9][10] Treatment with SMM significantly improves levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and gamma-glutamyl transferase (GGT), and helps normalize albumin and globulin levels.[9][10]

-

Mechanism of Protection: The hepatoprotective action of SMM is closely tied to its role in methylation and antioxidant defense. SMM is a derivative of SAM, a crucial molecule for liver health that is often depleted in chronic liver diseases.[9][11] By acting as a methyl donor, SMM supports the synthesis of SAM and glutathione (B108866) (GSH), a primary intracellular antioxidant, thereby reducing oxidative stress and protecting hepatocytes.[11][12][13]

Antioxidant and Anti-inflammatory Properties

Underlying its protective effects on various organs is SMM's capacity to function as a potent antioxidant and anti-inflammatory agent.[2][4][14]

-

Antioxidant Activity: SMM mitigates oxidative stress by reducing lipid peroxidation and enhancing the body's endogenous antioxidant systems.[7] It contributes to the regeneration of methionine and the synthesis of glutathione, which directly neutralizes reactive oxygen species (ROS).[13]

-

Anti-inflammatory Effects: In models of liver cancer and inflammation, SMM treatment has been shown to significantly down-regulate the expression of pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), induced Nitric Oxide Synthase (iNOS), and Transforming Growth Factor-beta (TGF-1β).[10][14][15] This modulation of the inflammatory response helps to prevent chronic tissue damage.

Quantitative Data Summary

The following tables summarize the quantitative findings from key animal studies investigating the effects of SMM.

Table 1: Hepatoprotective Effects of SMM in DEN/CCl4-Induced Liver Injury in Rats

| Parameter | Control Group | HCC (DEN/CCl4) Group | HCC + SMM Group | Normal + SMM Group | p-value |

| AST (U/L) | 45.3 ± 2.1 | 155.6 ± 5.3 | 60.1 ± 2.5 | 43.8 ± 1.9 | < 0.05 |

| GGT (U/L) | 8.9 ± 0.4 | 25.7 ± 1.1 | 11.2 ± 0.6 | 8.5 ± 0.3 | < 0.05 |

| Albumin (g/dL) | 4.2 ± 0.1 | 2.5 ± 0.1 | 3.9 ± 0.2 | 4.3 ± 0.1 | < 0.05 |

| Globulin (g/dL) | 2.1 ± 0.1 | 3.8 ± 0.2 | 2.4 ± 0.1 | 2.0 ± 0.1 | < 0.05 |

| A/G Ratio | 2.0 ± 0.1 | 0.66 ± 0.04 | 1.63 ± 0.09 | 2.15 ± 0.1 | < 0.05 |

Data adapted from a study on Wistar albino rats with hepatocellular carcinoma (HCC) induced by diethylnitrosamine (DEN) and carbon tetrachloride (CCl4).[9][10] Values are presented as mean ± SEM. The HCC + SMM group showed significant improvement in liver function markers compared to the HCC group.

Table 2: Effects of SMM on Inflammatory and Tumor Markers in DEN/CCl4-Induced Rats

| Gene Expression (Relative Fold Change) | HCC (DEN/CCl4) Group | HCC + SMM Group | p-value |

| TNF-α | Up-regulated | Down-regulated | < 0.05 |

| iNOS | Up-regulated | Down-regulated | < 0.05 |

| TGF-1β | Up-regulated | Down-regulated | < 0.05 |

| Glypican 3 (GP3) | Up-regulated | Down-regulated | < 0.05 |

Data synthesized from studies investigating the anti-inflammatory and antitumor effects of SMM.[10][14][15] SMM treatment significantly down-regulated the expression of these key genes involved in inflammation and tumor progression.

Table 3: Effects of SMM on Glucose Metabolism in High-Fat Diet-Fed Mice

| Parameter | Low-Fat (LF) Diet | High-Fat (HF) Diet | HF + SMM Diet | p-value (HF vs HF+SMM) |

| Final Body Weight (g) | 28.5 ± 0.8 | 35.1 ± 1.1 | 31.5 ± 1.0 | < 0.05 |

| Fasting Glucose (mg/dL) | 135 ± 5 | 168 ± 7 | 142 ± 6 | < 0.05 |

| Fasting Insulin (ng/mL) | 0.4 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 | < 0.05 |

| HOMA-IR | 2.5 ± 0.3 | 8.9 ± 1.1 | 4.9 ± 0.5 | < 0.05 |

Data from a 10-week study in C57BL/6J mice.[16][17] SMM administration improved key metabolic parameters, demonstrating a potential role in managing metabolic dysfunction.

Key Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the cytoprotective and antioxidant effects of test compounds.[18][19]

-

Animals: Male Wistar or Sprague-Dawley rats (180-250g) are used.

-

Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Rats are fasted for 24-48 hours before the experiment but are allowed free access to water.[6]

-

Dosing:

-

The test group receives SMM orally (p.o.) at a predetermined dose (e.g., 50-200 mg/kg).

-

The control group receives the vehicle (e.g., saline or 1% carboxymethylcellulose).

-

A positive control group may receive a standard anti-ulcer drug like sucralfate (B611045) (50 mg/kg).[19]

-

-

Ulcer Induction: 60 minutes after dosing, 1 mL of absolute (96-100%) ethanol is administered orally to each rat to induce gastric lesions.[6][19]

-

Sacrifice and Sample Collection: One hour after ethanol administration, the animals are euthanized via cervical dislocation or CO2 asphyxiation.[6][19]

-

Ulcer Assessment: The stomach is immediately excised, opened along the greater curvature, and washed with saline. The gastric mucosa is examined for ulcers. The ulcer index is calculated by measuring the length (in mm) of all lesions or by using a scoring system based on the number and severity of the ulcers.[6]

DEN/CCl4-Induced Hepatocellular Carcinoma Model in Rats

This is a common model for studying chronic liver injury, fibrosis, and cancer, and for evaluating hepatoprotective agents.[9]

-

Animals: Male Wistar albino rats (4-6 weeks old) are used.

-

Acclimatization: Animals are housed under standard conditions for one week.

-

HCC Induction:

-

Hepatocarcinoma is initiated with a single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) dissolved in saline at a dose of 200 mg/kg body weight.

-

Two weeks after DEN administration, carbon tetrachloride (CCl4), a tumor promoter, is administered subcutaneously (s.c.) at a dose of 3 mL/kg body weight (diluted 1:1 in olive oil) once a week for six weeks.[9][10]

-

-

Treatment Protocol:

-

The SMM treatment group receives daily oral doses of SMM (e.g., 100 mg/kg) starting after the induction period and continuing for a specified duration (e.g., 4-6 weeks).

-

The HCC control group receives the vehicle.

-

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for biochemical analysis of liver function markers (ALT, AST, GGT, albumin). Liver tissues are harvested for histopathological examination and molecular analysis (e.g., qRT-PCR for gene expression).[9]

Signaling Pathways and Workflows

SMM Antioxidant and Anti-inflammatory Signaling

SMM exerts its protective effects by modulating key pathways involved in cellular stress and inflammation. As a methyl donor, it supports the methionine cycle, leading to the production of S-adenosylmethionine (SAM) and subsequently glutathione (GSH), a critical antioxidant. This action helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress. Concurrently, SMM can suppress inflammatory signaling cascades, leading to the down-regulation of pro-inflammatory genes like TNF-α and iNOS.

Caption: Molecular mechanism of SMM's antioxidant and anti-inflammatory action.

Experimental Workflow for Gastroprotection Study

The following diagram illustrates a typical workflow for an in vivo study assessing the gastroprotective effects of a compound like SMM in an ethanol-induced ulcer model. The process is sequential, beginning with animal preparation and concluding with data analysis.

Caption: Workflow for an ethanol-induced gastric ulcer animal model.

Conclusion and Future Perspectives

The evidence from animal models strongly supports the physiological functions of this compound as a potent gastroprotective, hepatoprotective, antioxidant, and anti-inflammatory agent. Its ability to act as a methyl donor and bolster endogenous defense mechanisms like glutathione synthesis is central to its therapeutic potential. The quantitative data consistently demonstrate significant protective effects across various models of tissue injury and metabolic stress.

For researchers and drug development professionals, SMM represents a promising natural compound for further investigation. Future research should focus on elucidating the precise molecular targets of SMM, conducting dose-optimization studies in different disease models, and exploring its long-term safety and efficacy. Given its robust preclinical profile, SMM warrants consideration for clinical trials, particularly for indications such as gastritis, drug-induced liver injury, and inflammatory bowel disease. This guide provides the foundational technical information necessary to design and embark on such translational research endeavors.

References

- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. VITAMIN U (S-METHYLMETHIONINE): METABOLIC EFFECTS AND CLINICAL EFFICACY | Vrach (The Doctor) [vrachjournal.ru]

- 4. [S-methylmethionin (vitamin U): experimental studies and clinical perspective] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of S-Methylmethionine Sulfonium Chloride on the Expression of Mucin 2 and Relevant Growth Factors in Piglet Jejunal Epithelial Cells [arccjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [The mechanism of action of S-methylmethionine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methionine metabolism, functions, and application in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

S-Methyl-L-methionine: A Technical Guide to its Role as a Methyl Group Donor in Biochemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-L-methionine (SMM), a derivative of the essential amino acid methionine, plays a significant role in various biochemical pathways as a methyl group donor. While S-adenosylmethionine (SAM) is widely recognized as the universal methyl donor in biological systems, SMM presents an alternative and crucial player in one-carbon metabolism, particularly in the remethylation of homocysteine to methionine.[1][2] This technical guide provides an in-depth exploration of SMM's function as a methyl donor, detailing the enzymatic reactions it participates in, presenting available quantitative data on its efficiency, and offering comprehensive experimental protocols for its study. Visualizations of key metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of SMM's role in cellular methylation dynamics.

Introduction: The Landscape of Biological Methylation

Methylation, the transfer of a methyl group (CH₃) from a donor molecule to a substrate, is a fundamental biochemical reaction essential for a myriad of cellular processes. These processes include epigenetic regulation of gene expression, signal transduction, protein function, and the metabolism of various small molecules.[3][4] The primary and most studied methyl donor in these reactions is S-adenosylmethionine (SAM).[5] SAM is synthesized from methionine and ATP and donates its activated methyl group in reactions catalyzed by a vast family of enzymes known as methyltransferases.[3][5]

However, the landscape of biological methylation is not solely dominated by SAM. This compound (SMM), sometimes referred to as "vitamin U," emerges as another important methyl donor, particularly in specific metabolic contexts.[6][7] This guide focuses on the core biochemical functions of SMM as a methylating agent, providing a technical resource for researchers investigating one-carbon metabolism and its implications in health and disease.

The S-Methylmethionine Cycle: A Key Pathway for Methionine Homeostasis

SMM is a key intermediate in the S-methylmethionine cycle, a metabolic pathway particularly prominent in flowering plants.[6][7] This cycle is crucial for regulating the levels of methionine and SAM.[8]

The two core reactions of the SMM cycle are:

-

Synthesis of SMM: Methionine S-methyltransferase (MMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to L-methionine, forming this compound (SMM) and S-adenosylhomocysteine (SAH).[6]

-

Utilization of SMM: Homocysteine S-methyltransferase (HMT) utilizes SMM as a methyl donor to convert homocysteine back into two molecules of L-methionine.[1]

In plants, the SMM cycle is thought to play a role in the long-distance transport of sulfur and methyl groups.[9] SMM is synthesized in source tissues, such as leaves, and transported via the phloem to sink tissues, like developing seeds, where it is used to regenerate methionine.[6][7][9]

Enzymology of this compound Metabolism

Two key enzymes govern the synthesis and utilization of SMM as a methyl donor:

Methionine S-methyltransferase (MMT)

-

Function: Catalyzes the synthesis of SMM from L-methionine and SAM.

-

Reaction: L-Methionine + S-Adenosylmethionine → this compound + S-Adenosylhomocysteine

-

Occurrence: Primarily found in plants.[6]

Homocysteine S-methyltransferase (HMT)

-

Function: Catalyzes the transfer of a methyl group from SMM to homocysteine, yielding two molecules of L-methionine.[1]

-

Reaction: this compound + L-Homocysteine → 2 L-Methionine

Betaine-Homocysteine S-Methyltransferase 2 (BHMT2)

In humans, a homolog of betaine-homocysteine S-methyltransferase, BHMT2, has been identified as an S-methylmethionine-homocysteine methyltransferase.[2][10][11][12]

-

Function: Specifically utilizes SMM as a methyl donor to convert homocysteine to methionine.[2][13] Unlike its homolog BHMT, BHMT2 does not utilize betaine (B1666868).[2]

-

Significance: This discovery highlights a pathway for SMM utilization in human metabolism, suggesting a role for dietary SMM in homocysteine regulation.[2][13]

Quantitative Data on this compound as a Methyl Donor

Direct quantitative comparisons of the efficiency of SMM and SAM as methyl donors across a wide range of methyltransferases are limited in the literature. However, kinetic data for human BHMT2 provide valuable insights into SMM's potential.

| Enzyme | Methyl Donor | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Human BHMT2 | SMM | Homocysteine | 0.94 | Similar to BHMT | Not explicitly stated | [2] |

| Human BHMT | Betaine | Homocysteine | - | - | 5-fold higher than SMM for BHMT | [2] |

Signaling Pathways and Metabolic Networks

SMM is integrated into the broader network of one-carbon metabolism. Below are diagrams illustrating its key roles.

Caption: The S-Methylmethionine (SMM) cycle in plants.

Caption: Homocysteine remethylation by BHMT2 using SMM.

Experimental Protocols

The following protocols are adapted for the study of SMM-dependent methyltransferases.

Protocol 1: Continuous Spectrophotometric Assay for HMT/BHMT2 Activity

This assay continuously monitors the activity of HMT or BHMT2 by coupling the production of a product to a change in absorbance. As SMM-dependent HMTs produce methionine, a direct continuous spectrophotometric assay is challenging. An alternative is to use a coupled enzyme assay that measures the disappearance of homocysteine.

Principle: This protocol is adapted from a general methyltransferase assay.[14][15] The consumption of homocysteine can be monitored by coupling its disappearance to a subsequent reaction that produces a chromogenic or fluorogenic product. A more direct approach for SMM-dependent enzymes is often a discontinuous assay (see Protocol 2). For a continuous assay, a custom coupled system would need to be developed. Below is a generalized framework that would require specific optimization.

Materials:

-

Purified recombinant HMT or BHMT2

-

This compound (SMM)

-

L-Homocysteine

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM DTT)

-

Coupling enzyme system (e.g., an enzyme that specifically reacts with the remaining homocysteine to produce a detectable signal)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a saturating concentration of the coupling enzyme system components, and a specific concentration of SMM.

-

Initiation of Reaction: Add a known amount of purified HMT or BHMT2 to the reaction mixture to start the reaction.

-

Monitoring: Immediately monitor the change in absorbance at the appropriate wavelength for the chosen coupling system over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters by varying the concentration of SMM or homocysteine.

Protocol 2: Discontinuous Radioactive Assay for HMT/BHMT2 Activity

This is a highly sensitive method to directly measure the transfer of the methyl group from SMM to homocysteine.

Principle: This assay uses radiolabeled SMM ([methyl-¹⁴C]SMM or [methyl-³H]SMM) as the methyl donor. The radiolabeled methyl group is transferred to homocysteine to form radiolabeled methionine. The radiolabeled product is then separated from the unreacted radiolabeled SMM, and the amount of incorporated radioactivity is quantified.[16]

Materials:

-

Purified recombinant HMT or BHMT2

-

[methyl-¹⁴C]this compound or [methyl-³H]this compound

-

L-Homocysteine

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM DTT)

-

Stop Solution (e.g., 10% trichloroacetic acid, TCA)

-

Cation exchange chromatography column or paper chromatography supplies

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of L-homocysteine, and a known amount of purified HMT or BHMT2.

-

Initiation of Reaction: Start the reaction by adding a defined amount of radiolabeled SMM.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10, 20, 30 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Separation of Product: Separate the radiolabeled methionine from the unreacted radiolabeled SMM using cation exchange chromatography or paper chromatography.

-

Quantification: Quantify the amount of radiolabeled methionine using a scintillation counter.

-

Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time. Determine kinetic parameters by varying the concentrations of SMM and homocysteine.

Experimental Workflow for Comparing SMM and SAM Efficiency

To directly compare the methyl donor efficiency of SMM and SAM for a specific methyltransferase (e.g., a homocysteine methyltransferase that can utilize both), a standardized experimental workflow is crucial.

Caption: Workflow for comparing methyl donor efficiency.

Conclusion and Future Directions

This compound is a vital component of one-carbon metabolism, serving as a significant methyl group donor in specific biochemical contexts. Its role in the SMM cycle in plants and in homocysteine remethylation in humans via BHMT2 underscores its importance in maintaining methionine homeostasis. While SAM remains the universal methyl donor, SMM's contribution to cellular methylation should not be overlooked.

Future research should focus on a more comprehensive quantitative comparison of SMM and SAM as methyl donors for a wider range of methyltransferases. Elucidating the full kinetic profiles of these enzymes with SMM will provide a clearer picture of its efficiency and substrate specificity. Furthermore, investigating the regulation of SMM metabolism in various organisms and its potential role in disease states, particularly those associated with aberrant homocysteine levels, will be crucial for advancing our understanding of one-carbon metabolism and for the development of novel therapeutic strategies.

References

- 1. Homocysteine S-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BHMT2 betaine--homocysteine S-methyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. genecards.org [genecards.org]

- 12. BHMT2 betaine--homocysteine S-methyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Vitamin U (S-Methyl-L-methionine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-L-methionine (SMM), commonly known by the misnomer "Vitamin U," has a unique history rooted in early 20th-century nutritional research. Coined in the 1950s by Dr. Garnett Cheney, the term "Vitamin U" refers to an anti-ulcerogenic factor he identified in raw cabbage juice.[1] Subsequent research revealed the active compound to be this compound, a derivative of the essential amino acid methionine. This guide provides a comprehensive overview of the discovery, history, and scientific investigation of SMM, with a focus on its chemical properties, proposed mechanisms of action, and the experimental evidence supporting its therapeutic potential, particularly in the realm of gastrointestinal health. Detailed experimental protocols and quantitative data from key studies are presented to offer a technical resource for researchers and professionals in drug development.

Discovery and Historical Context

The Pioneering Work of Dr. Garnett Cheney

The story of "Vitamin U" begins in the early 1950s with the work of Dr. Garnett Cheney, a physician at Stanford University School of Medicine.[2] At a time when treatment options for peptic ulcers were limited and often invasive, Cheney investigated the therapeutic potential of dietary factors. He observed that patients consuming fresh, raw cabbage juice experienced remarkably rapid relief from ulcer symptoms and accelerated healing.[1] This led him to hypothesize the existence of an unknown, heat-labile substance responsible for these effects, which he termed "Vitamin U," with the "U" standing for "ulcer."[2] It is important to note that SMM is not a true vitamin, as it is not an essential nutrient required by the body to prevent a deficiency disease.[1]

Early Clinical Observations

Cheney's initial studies, though lacking the rigorous controls of modern clinical trials, provided compelling preliminary evidence. In a notable 1952 study, 100 patients with peptic ulcers were treated with a daily quart of fresh cabbage juice.[1] The results were significant, with rapid pain relief and ulcer healing observed roentgenographically.[1] Another of his studies on 13 patients reported an average healing time for duodenal ulcers of just 10.4 days, compared to 37 days for a control group receiving standard therapy at the time.[2] Gastric ulcers in his patients healed in an average of 7.3 days, compared to 42 days for the control group.[2]

Identification of this compound

Subsequent research aimed to isolate and identify the active anti-ulcer factor in cabbage juice. This led to the identification of this compound (SMM), a derivative of the amino acid methionine. It is biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.

Chemical and Biochemical Properties

-

Chemical Name: this compound

-

Molecular Formula: C₆H₁₄NO₂S⁺

-

Structure: A positively charged sulfur atom (sulfonium) is a key feature of its structure.

Biosynthesis of this compound

The biosynthesis of SMM is a crucial step in its biological availability. It is formed from L-methionine through a two-step process involving S-adenosylmethionine (SAM) as an intermediate.

Proposed Mechanisms of Action

The precise mechanisms by which SMM exerts its gastroprotective effects are not fully elucidated, but several pathways have been proposed and are supported by experimental evidence.

Mucosal Protection and Repair

One of the primary proposed mechanisms is the enhancement of the gastric mucosal defense. SMM is thought to stimulate the production of mucus, which forms a protective barrier against gastric acid and pepsin.[3][4] Additionally, it may promote the proliferation of mucosal cells, thereby accelerating the repair of damaged tissue.[3] Some studies also suggest a possible role in reducing gastric acid secretion.[3]

Methylation and the Methionine Cycle

SMM, as a derivative of methionine, plays a role in cellular methylation processes. It can act as a methyl donor, participating in reactions crucial for cellular function and repair. The enzyme betaine-homocysteine methyltransferase 2 (BHMT2) can utilize SMM to convert homocysteine back to methionine, thus supporting the methionine cycle.

Antioxidant and Anti-inflammatory Effects

More recent research, primarily in animal models, suggests that SMM may possess antioxidant and anti-inflammatory properties.[3] It is proposed to reduce oxidative stress and inflammation within the gastric lining, which are key factors in the pathogenesis of peptic ulcers.[3]

Activation of Wound Healing Pathways

Studies have shown that SMM can promote wound healing by activating specific signaling pathways. One such pathway is the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is crucial for cell proliferation and migration, essential processes in tissue repair.[5][6]

Quantitative Data from Key Studies

The following tables summarize quantitative data from significant clinical and preclinical studies investigating the effects of this compound.

Table 1: Early Human Clinical Trials with Cabbage Juice (Cheney, 1949 & 1952)

| Study Population | Intervention | Control/Comparison | Outcome Measure | Results |

| 13 patients with peptic ulcers | 1 quart (~946 mL) of fresh cabbage juice daily | Standard therapy of the time | Average ulcer crater healing time | Duodenal ulcers: 10.4 days (vs. 37 days in control). Gastric ulcers: 7.3 days (vs. 42 days in control)[2] |

| 100 patients with peptic ulcers | 1 quart (~946 mL) of fresh cabbage juice daily | - | Symptom relief and ulcer healing | Rapid relief of pain and roentgenographically confirmed healing[1] |

Table 2: Animal Studies with this compound

| Animal Model | Intervention | Outcome Measure | Results |

| Pigs with oesophagogastric ulcers | 200 mg/kg S-methylmethionine sulphonium chloride (SMMSC) daily for 49 days | No treatment | Oesophagogastric ulcer score |

Detailed Experimental Protocols

Dr. Garnett Cheney's Cabbage Juice Protocol for Peptic Ulcer Treatment

-

Objective: To evaluate the efficacy of fresh cabbage juice in the treatment of peptic ulcers.

-

Subjects: Human patients with radiologically confirmed peptic ulcers.

-

Intervention:

-

Preparation of Cabbage Juice: Fresh, raw cabbage was juiced daily. The juice was prepared twice a day to ensure freshness and served chilled.

-

Dosage and Administration: Patients consumed one quart (approximately 946 mL) of cabbage juice per day, administered in divided doses (e.g., 200 mL five times a day).

-

Diet: Patients consumed a regular diet, with the cabbage juice being the primary therapeutic agent.

-

-

Assessment:

-

Symptom Monitoring: Daily recording of ulcer-related symptoms, particularly pain.

-

Radiological Examination: X-ray examinations were conducted to monitor the healing of the ulcer crater.

-

-

Control: In some studies, a comparison was made to the standard anti-ulcer therapy of the era, which typically included a bland diet and alkali medications.

Porcine Model of Oesophagogastric Ulcers

-

Objective: To assess the preventative and therapeutic effects of S-methylmethionine sulphonium chloride (SMMSC) on oesophagogastric ulcers in pigs.

-

Animals: Pigs from a herd with a history of oesophagogastric ulcers.

-

Experimental Design:

-

Initial Assessment: Pigs were endoscopically assessed to determine the presence and severity of existing ulcers, and assigned an ulcer score.

-

Grouping: Animals were allocated to treatment and control groups based on their initial ulcer scores.

-

Intervention: The treatment group received a diet supplemented with 200 mg/kg of SMMSC for 49 days. The control group received a standard diet.

-

-

Assessment:

-

Performance Metrics: Weight gain and feed intake were measured throughout the study.

-

Endoscopic and Post-mortem Examination: At the end of the 49-day period, pigs were euthanized, and their stomachs were collected for re-examination and scoring of oesophagogastric ulceration.

-

-

Workflow:

Conclusion and Future Directions

The discovery of "Vitamin U" and the subsequent identification of this compound represent a fascinating chapter in the history of nutritional science and gastroenterology. While the early clinical work of Dr. Garnett Cheney provided promising initial evidence for its anti-ulcer properties, much of this research is now considered dated.[3] Modern preclinical studies in animal models continue to support the gastroprotective effects of SMM, pointing towards mechanisms involving mucosal defense, antioxidant and anti-inflammatory actions, and the activation of wound healing pathways.[3][5][6]